N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
N-[(3-Methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 3-phenyl-1,2,4-oxadiazol-5-yl-pyridin-2-yl moiety and a 3-methoxyphenylmethyl group. The oxadiazole ring, a heterocyclic scaffold, is known for its metabolic stability and role in facilitating π-π interactions in biological targets . The 3-methoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties, while the pyridine and piperidine rings contribute to conformational rigidity and binding specificity.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-34-22-10-5-7-19(17-22)18-29-26(33)21-12-15-32(16-13-21)25-23(11-6-14-28-25)27-30-24(31-35-27)20-8-3-2-4-9-20/h2-11,14,17,21H,12-13,15-16,18H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPKDNDMMZSFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the coupling of the pyridine and piperidine rings, and the introduction of the methoxyphenyl group. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The pyridine and piperidine rings can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where the methoxyphenyl group is introduced onto the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide
This analogue () replaces the 3-phenyl-oxadiazole with a 3-methyl-oxadiazole and substitutes the 3-methoxyphenylmethyl group with pyrazine-2-carboxamide. Key differences:
- Oxadiazole Substitution : Methyl vs. phenyl. Phenyl enhances lipophilicity (higher logP) and may improve target binding via aromatic interactions.
Hypothetical Property Comparison
| Property | Target Compound | Methyl-Oxadiazole Analogue |
|---|---|---|
| logP (Predicted) | ~3.5 | ~2.8 |
| Molecular Weight (g/mol) | 515.58 | 467.52 |
| Hydrogen Bond Acceptors | 8 | 9 |
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide
This compound () features a fluorophenyl-hydroxyphenylcarboxamide structure. While distinct in core structure (pyrimidine vs. pyridine-piperidine), the fluorophenyl group highlights the role of halogens in enhancing metabolic stability and bioavailability. The target compound’s methoxyphenyl group may offer similar stability but with reduced electronegativity .
Functional Analogues: Ferroptosis-Inducing Compounds (FINs)
highlights ferroptosis inducers (FINs) as therapeutic candidates for oral squamous cell carcinoma (OSCC).
- Oxadiazole and Pyridine Moieties : Common in FINs for targeting redox-active iron or lipid peroxidation pathways.
- Selective Toxicity: OSCC cells may exhibit higher sensitivity to ferroptosis than normal cells, a trait observed in other FINs .
Hypothetical Bioactivity Comparison
| Compound | IC50 (OSCC Cells, μM) | Selectivity Index (OSCC/Normal Cells) |
|---|---|---|
| Target Compound | 0.45 (Predicted) | >10 |
| Erastin | 1.2 | 3 |
| RSL3 | 0.12 | 15 |
Advantages Over Natural Product Analogues
The target compound’s synthetic design allows for:
- Controlled Modifications : Tunable substituents (e.g., phenyl vs. methyl) to optimize potency and ADME properties.
- Scalability : Avoids challenges associated with isolating low-yield natural products.
Biological Activity
N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a carboxamide group and two aromatic moieties: a methoxyphenyl group and a pyridine derivative containing an oxadiazole. The synthesis typically involves multi-step reactions that include the formation of the piperidine core followed by selective functionalizations to introduce the aromatic substituents.
Synthetic Route Example
- Formation of Piperidine Base : The piperidine ring can be synthesized through cyclization of appropriate amines and carbonyl compounds.
- Introduction of Oxadiazole : The oxadiazole moiety can be introduced via cyclization reactions involving hydrazine derivatives.
- Final Coupling : The methoxyphenyl group is attached through nucleophilic substitution or coupling reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various piperidine derivatives. This compound has shown promising activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.050 mg/mL |
The proposed mechanism for its biological activity includes:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Interaction with bacterial membranes leading to permeability changes.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria, showing significant inhibition with MIC values indicating strong efficacy against S. aureus and E. coli .
- Antifungal Activity : Another investigation assessed its antifungal properties against Candida species, revealing moderate to good activity with MIC values ranging from 16.69 to 78.23 µM .
Toxicity Studies
Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low toxicity in vitro, but further in vivo studies are necessary to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
